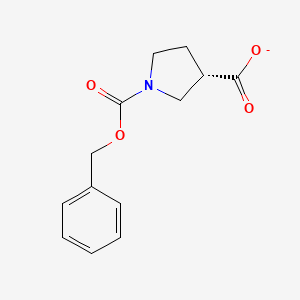

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- is a chemical compound with the molecular formula C13H15NO4. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenylmethyl ester group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Pyrrolidindicarbonsäure, 1-(Phenylmethyl)ester, (3S)- umfasst typischerweise die folgenden Schritte:

Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation von 1-Pyrroleethanol mit Chlormethylchlorformiat unter alkalischen Bedingungen.

Behandlung mit Alkali: Der Chlormethylester-Zwischenprodukt wird dann mit einem Alkali behandelt, um das Endprodukt, 1,3-Pyrrolidindicarbonsäure, 1-(Phenylmethyl)ester, (3S)-, zu erhalten..

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der oben beschriebene Syntheseweg kann für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse hochskaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Pyrrolidindicarbonsäure, 1-(Phenylmethyl)ester, (3S)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Estergruppe in einen Alkohol oder andere reduzierte Formen umzuwandeln.

Substitution: Die Phenylmethylestergruppe kann durch nucleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise eingesetzt.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1,3-Pyrrolidindicarbonsäure, 1-(Phenylmethyl)ester, (3S)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und als Baustein für komplexere Moleküle verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzym-Substrat-Interaktionen und als Sonde zur Untersuchung biologischer Signalwege verwendet werden.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Pyrrolidindicarbonsäure, 1-(Phenylmethyl)ester, (3S)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Pyrrolidinring und die Phenylmethylestergruppe tragen zur Bindungsaffinität und Spezifität der Verbindung für diese Zielstrukturen bei. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the phenylmethyl ester group contribute to the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Pyrrolidindicarbonsäure, 5-methyl-, 3-ethyl 1-(Phenylmethyl)ester, (3S,5S)-: Diese Verbindung hat eine ähnliche Struktur, aber mit zusätzlichen Methyl- und Ethylgruppen.

1,3-Pyrrolidindicarbonsäure, 4-ethyl-, 1-(Phenylmethyl)ester, (3S,4R)-: Eine weitere ähnliche Verbindung mit einer Ethylgruppe in der 4-Position.

Eindeutigkeit

1,3-Pyrrolidindicarbonsäure, 1-(Phenylmethyl)ester, (3S)- ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins der Phenylmethylestergruppe einzigartig. Diese Eigenschaften tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei, was es für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C13H14NO4- |

|---|---|

Molekulargewicht |

248.25 g/mol |

IUPAC-Name |

(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |

InChI-Schlüssel |

JSASVUTVTRNJHA-NSHDSACASA-M |

Isomerische SMILES |

C1CN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)

![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carbaldehyde](/img/structure/B12356466.png)